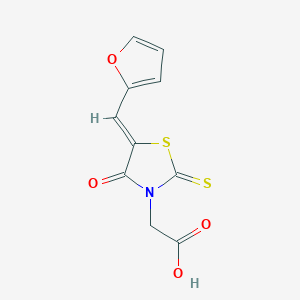

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)16)4-6-2-1-3-15-6/h1-4H,5H2,(H,12,13)/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCZJGAFQKNSEX-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone moiety linked to a furan ring, which is known for its biological activity. The structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H11N1O4S2 |

| Molecular Weight | 285.35 g/mol |

| CAS Number | Not specified |

1. Inhibition of Aldose Reductase

Research indicates that derivatives of thioxothiazolidinones, including this compound, exhibit potent inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that this compound showed submicromolar IC50 values, significantly more potent than the clinically used inhibitor epalrestat .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it was tested against HepG2 cells and showed low antiproliferative activity, suggesting potential utility in cancer treatment with further modifications to enhance efficacy .

3. Antifungal Activity

The structural characteristics of this compound have been linked to antifungal properties. Compounds with similar structures have shown effectiveness against fungal strains, indicating that this compound may also possess such activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thioxothiazolidinone ring or the furan moiety can significantly impact its inhibitory potency and selectivity towards target enzymes.

| Modification Type | Effect on Activity |

|---|---|

| Substituent on Furan | Enhances antifungal activity |

| Alkyl Chain Length | Affects aldose reductase inhibition |

| Functional Group Variation | Alters cytotoxicity profile |

Case Study 1: Aldose Reductase Inhibition

A study investigated the inhibitory action of several derivatives against ALR2. Among these, a derivative structurally related to this compound was identified as having over five times the potency of epalrestat . Molecular docking studies revealed key interactions with amino acids in the active site, crucial for its high affinity.

Case Study 2: Anticancer Activity

In another research effort, a series of thioxothiazolidinone derivatives were synthesized and tested against multiple cancer cell lines, including MCF-7 and A549. The results indicated that certain modifications could lead to compounds with IC50 values as low as 6 μM, showcasing their potential as anticancer agents .

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. Specifically, (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has shown effectiveness against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

- In a comparative study, compounds similar to this exhibited better antimicrobial potency than standard drugs like ampicillin and ketoconazole, highlighting their potential as new antimicrobial agents .

-

Anticancer Properties

- The compound has also been evaluated for its anticancer effects. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, specific derivatives have shown promising results against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating significant cytotoxicity .

- The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival, making these compounds candidates for further development in cancer therapy .

Case Study 1: Antibacterial Efficacy

A study published in 2021 evaluated the antibacterial activity of several thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a comparative analysis conducted on various thiazolidinone derivatives, this compound showed promising results against human cancer cell lines. The study reported an IC50 value comparable to established chemotherapeutic agents, supporting further investigation into its mechanism and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Furan Derivatives

- 4-Chlorophenyl-furan Derivative :

The derivative (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated significant cytotoxicity against human leukemia cells (HL-60), inducing apoptosis via mitochondrial pathways . The electron-withdrawing chloro group enhances cellular uptake and target binding, making it more potent than the parent compound. - 2-Chloro-5-(trifluoromethyl)phenyl-furan Derivative (BI-11B3) :

This derivative exhibited inhibitory activity against lethal factor (LF) in Bacillus anthracis, highlighting the role of strong electron-withdrawing groups (Cl, CF₃) in enhancing enzyme affinity .

Table 1: Antibacterial and Anticancer Activities of Furan-Based Analogs

Heterocyclic Replacements for Furan

- Thiophene Derivatives :

(5Z)-((5-Methylthiophen-2-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4d) displayed moderate activity, with a lower melting point (232–234°C), suggesting reduced crystallinity compared to furan analogs .

Benzimidazole and Indole Hybrids

- Benzimidazole Conjugates :

(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibited high yields (71–83%) and potent topoisomerase inhibition, attributed to the planar benzimidazole moiety improving DNA interaction . - Indole Derivatives :

(Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5b) demonstrated selective antifungal activity, leveraging indole’s hydrogen-bonding capacity .

Enzyme Inhibition and Cytotoxicity

- Aldose Reductase (ALR2) Inhibition :

Pyrazinyl-substituted analogs, such as (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, showed submicromolar IC₅₀ values (0.14 µM), outperforming the reference drug epalrestat . The parent furan derivative lacks such activity, emphasizing the need for nitrogen-rich heterocycles in enzyme inhibition. - Low Cytotoxicity: Most analogs, including the 4-chlorophenyl-furan derivative, showed minimal cytotoxicity to non-cancerous cells (e.g., HepG2), suggesting selective targeting .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 4-oxo-2-thioxothiazolidin-3-ylacetic acid with furan-2-carbaldehyde derivatives under acidic reflux conditions. For example, β-alanine derivatives react with aldehydes (e.g., pyrazole or furan-substituted aldehydes) in acetic acid, followed by 16–18 hours of reflux . Key variables include:

- Reaction time : Prolonged reflux (e.g., 16–18 hours) improves yield (up to 85%) compared to shorter durations .

- Solvent system : Acetic acid is commonly used, but DMF-ethanol mixtures aid in crystallization .

- Purification : Column chromatography (10–50% acetic acid/hexane) or recrystallization from DMF-ethanol ensures purity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

- ¹H-NMR : Signals for the thiazolidinone ring (δ 4.41 ppm for CH₂CO), furan methylene (=CH, δ 7.67 ppm), and aromatic protons (Ar-H, δ 7.59–8.10 ppm) confirm substitution patterns .

- IR : Absorption bands for C=O (1690–1650 cm⁻¹), C=S (1220–1180 cm⁻¹), and furan C-O (1060 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 496.1 [M+H]⁺) and elemental analysis (C, H, N, S) align with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolidinone derivatives?

Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 32–50 µM) arise from substituent effects. For example:

- Thioxo vs. imino groups : 2-Thioxothiazolidin-4-one derivatives exhibit higher activity due to enhanced electrophilicity .

- Substituent position : Endocyclic methylene groups (position 5) improve activity compared to exocyclic analogs . Methodological approach :

- Perform comparative SAR studies using isogenic cell lines.

- Use computational docking to assess binding affinity variations .

Q. How can researchers design experiments to evaluate the role of stereochemistry (Z/E isomerism) in bioactivity?

- Synthesis : Employ chiral amino acids (e.g., L/D-phenylalanine) to generate enantiomers .

- Characterization : Use polarimetry ([α]²⁵_D values) and chiral HPLC to confirm enantiomeric excess (e.g., 75–84% ee) .

- Bioassays : Compare IC₅₀ values of (Z)-isomers (e.g., 37.20 µM) against (E)-isomers in leukemia cell lines .

Q. What experimental frameworks validate the mechanism of action for this compound in cancer or diabetic neuropathy models?

- Aldose reductase inhibition : Measure enzyme activity in rat lens homogenates using DL-glyceraldehyde as substrate .

- Apoptosis induction : Quantify caspase-3 activation (via fluorometric assays) and mitochondrial membrane depolarization (JC-1 staining) .

- In vivo models : Use streptozotocin-induced diabetic rats to assess nerve conduction velocity improvements .

Data Contradiction Analysis

Q. Why do melting points and yields vary significantly across synthetic protocols?

- Crystallization solvents : Recrystallization from DMF-ethanol yields higher purity (mp 355°C) vs. acetic acid (mp 164–166°C) .

- Steric effects : Bulky substituents (e.g., 3-phenylpropanoic acid) reduce crystallinity, lowering melting points .

- Reaction scale : Small-scale syntheses (<1 mmol) often report lower yields due to handling losses .

Methodological Recommendations

- Synthetic optimization : Screen Lewis acids (e.g., NaOAc) to accelerate condensation .

- Spectral analysis : Use ¹³C-NMR to resolve overlapping signals (e.g., carbonyl carbons at δ 168–154 ppm) .

- Biological assays : Include positive controls (e.g., epalrestat for aldose reductase inhibition ) to benchmark activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.